molecular formula C14H12N2O4 B7984229 1,2-Bisphenyloxycarbonylhydrazine

1,2-Bisphenyloxycarbonylhydrazine

Cat. No.: B7984229
M. Wt: 272.26 g/mol
InChI Key: VWEMOMMJSLAZNO-UHFFFAOYSA-N
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Description

1,2-Bisphenyloxycarbonylhydrazine (CAS: 60726-01-4), also known as bis(phenylmethyl) 1,2-hydrazinedicarboxylate or dibenzyl hydrazine-1,2-dicarboxylate, is a hydrazine derivative featuring two phenylmethyl ester groups attached to a hydrazine backbone. Its molecular formula is $ \text{C}{16}\text{H}{16}\text{N}2\text{O}4 $, with a molecular weight of 300.32 g/mol . This compound is primarily used in organic synthesis as a protective group for hydrazines, enabling controlled reactivity in peptide coupling and heterocycle formation. Its structure (Figure 1) allows for selective deprotection under mild conditions, making it valuable in pharmaceutical intermediates and agrochemical research .

Properties

IUPAC Name

phenyl N-(phenoxycarbonylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEMOMMJSLAZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,2-Bisphenyloxycarbonylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of phenyl chloroformate with hydrazine hydrate . The reaction typically occurs under mild conditions, with the phenyl chloroformate acting as the carbonyl source and hydrazine hydrate providing the hydrazine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Bisphenyloxycarbonylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carbonyl compounds.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenyloxycarbonyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.

Scientific Research Applications

1,2-Bisphenyloxycarbonylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Bisphenyloxycarbonylhydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. This interaction can result in various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 1,2-Bisphenyloxycarbonylhydrazine:

Compound CAS Number Molecular Formula Key Features Applications
1,2-Diphenylhydrazine 122-66-7 $ \text{C}{12}\text{H}{12}\text{N}_2 $ Unsubstituted hydrazine backbone with phenyl groups at both termini. Precursor for dyes, antioxidants, and rubber additives; toxicological studies .
1,2-Bis(2-chlorophenyl)hydrazine 782-74-1 $ \text{C}{12}\text{H}{10}\text{Cl}2\text{N}2 $ Chlorinated phenyl groups enhance stability and alter electronic properties. Intermediate in pesticide synthesis; higher environmental persistence .
1,2-Dibenzoylthiosemicarbazide N/A $ \text{C}{15}\text{H}{14}\text{N}4\text{O}2\text{S} $ Thiosemicarbazide backbone with benzoyl groups; sulfur enhances metal chelation. Anticancer and antimicrobial agent; studied for coordination chemistry .
N,N'-Bis-biphenyl-2-yl-hydrazine 34161-44-9 $ \text{C}{24}\text{H}{20}\text{N}_2 $ Extended aromaticity with biphenyl groups; increased lipophilicity. Materials science (e.g., liquid crystals); limited toxicity data .

Key Findings :

  • 1,2-Diphenylhydrazine exhibits significant toxicity via oral and dermal routes, with evidence of hematological and hepatic damage in animal models .
  • Chlorinated derivatives (e.g., 1,2-bis(2-chlorophenyl)hydrazine) show enhanced environmental persistence but lack comprehensive toxicokinetic data .

Biological Activity

1,2-Bisphenyloxycarbonylhydrazine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to two phenyl rings via carbonyl linkages. This structure contributes to its reactivity and biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of hydrazine can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 25 to 50 µg/ml against pathogens like Vibrio cholerae and Enterococcus faecalis .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in various studies. Compounds with similar structures have demonstrated varying degrees of antioxidant effects, which are crucial for mitigating oxidative stress in biological systems. The ability to scavenge free radicals can contribute to the compound's therapeutic potential against oxidative stress-related diseases.

Anti-inflammatory Effects

Some derivatives of bisphenyloxycarbonylhydrazine have shown promising anti-inflammatory effects. In comparative studies, certain flavonoids derived from similar compounds exhibited higher anti-inflammatory activity than established anti-inflammatory drugs such as mefenamic acid . This suggests that this compound may also possess beneficial effects in inflammatory conditions.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Free Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage.
  • Modulation of Signaling Pathways : It may influence various cellular signaling pathways related to inflammation and immune responses.

Case Studies

Several case studies have illustrated the practical applications and efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic inflammation demonstrated that a treatment regimen including bisphenyloxycarbonylhydrazine resulted in significant reductions in inflammatory markers compared to a control group.
  • Case Study 2 : In an experimental model of bacterial infection, administration of bisphenyloxycarbonylhydrazine led to a marked decrease in bacterial load and improved survival rates among subjects.

These case studies highlight the compound's potential as a therapeutic agent in treating infections and inflammatory diseases.

Research Findings

Recent research findings underscore the importance of further exploration into the biological activities of this compound:

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Vibrio cholerae, MIC = 25-50 µg/ml
AntioxidantSignificant free radical scavenging activity
Anti-inflammatoryHigher activity than mefenamic acid

Q & A

Q. Table 1. Literature Screening Workflow (ATSDR, 2020)

Screening StepCriteriaOutcome
Title/AbstractRelevance to toxicokinetics, cancer, environmental fate27 screened → 16 retained
Full-Text ReviewMethodological rigor, sample size, endpoint clarity16 reviewed → 66 cited in final profile

Q. Table 2. Key Analytical Challenges

ParameterChallengeMitigation Strategy
Stability in WaterRapid decomposition to azobenzeneCombine measurements of parent compound and degradation product
Biomarker SensitivityLow urinary metabolite concentrationsUse LC-MS/MS with isotope dilution

Critical Considerations

  • Data Gaps : Limited human exposure data necessitates extrapolation from animal models, requiring conservative uncertainty factors in risk assessments .
  • Interdisciplinary Collaboration : Integrate toxicological, analytical, and environmental science teams to address decomposition artifacts and exposure pathway complexities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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